![molecular formula C10H7IN2O2 B2702636 4-iodo-3-phenyl-1H-pyrazole-5-carboxylic acid CAS No. 1291177-24-6](/img/structure/B2702636.png)
4-iodo-3-phenyl-1H-pyrazole-5-carboxylic acid
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Overview
Description
“4-iodo-3-phenyl-1H-pyrazole-5-carboxylic acid” is a chemical compound that is a derivative of pyrazole . Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .
Synthesis Analysis
The synthesis of pyrazole derivatives often involves multicomponent reactions, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . For instance, 4-Iodopyrazole, a related compound, is a valuable intermediate for the synthesis of biologically active compounds. It undergoes iodination in the presence of iodine and ammonium hydroxide to yield 3,4-di-iodo- and 3,4,5-tri-iodo-pyrazole .Molecular Structure Analysis
The molecular structure of “4-iodo-3-phenyl-1H-pyrazole-5-carboxylic acid” is likely similar to that of 5-Phenyl-1H-pyrazole-3-carboxylic acid, which has a molecular formula of CHNO, an average mass of 188.183 Da, and a monoisotopic mass of 188.058578 Da .Chemical Reactions Analysis
Pyrazole derivatives, including “4-iodo-3-phenyl-1H-pyrazole-5-carboxylic acid”, can participate in various chemical reactions. For instance, they can undergo [3 + 2] cycloaddition reactions with terminal alkynes to form new pyrazoles . They can also participate in one-pot condensations with ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates .Scientific Research Applications
Organic Synthesis and Structural Investigations
Pyrazole derivatives, including those related to 4-iodo-3-phenyl-1H-pyrazole-5-carboxylic acid, have been the focus of structural and spectral investigations. For instance, studies on 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid have combined experimental and theoretical approaches to understand its properties. This research provided insights into the molecule's crystal structure, spectral characteristics, and theoretical aspects like density functional theory (DFT) analysis, emphasizing the importance of pyrazole derivatives in understanding molecular behavior and design (S. Viveka et al., 2016).
Catalysis and Chemical Reactions
Pyrazole compounds have been explored for their role in catalysis and facilitating chemical reactions. Research on phenylboronic acid, for instance, highlights its efficiency as a catalyst in synthesizing tetrahydrobenzo[b]pyrans, demonstrating the potential of pyrazole-related chemistry in enhancing reaction yields and environmental sustainability (Sara Nemouchi et al., 2012).
Pharmacological Applications
While specific information on the pharmacological applications of 4-iodo-3-phenyl-1H-pyrazole-5-carboxylic acid was not found, studies on closely related pyrazole derivatives have shown potential in drug development. For instance, novel pyrazolopyrimidines derivatives were synthesized and evaluated as anticancer and anti-5-lipoxygenase agents, indicating the therapeutic potential of pyrazole compounds (A. Rahmouni et al., 2016).
Material Science and Corrosion Inhibition
Pyrazoline derivatives have been explored for their application in material science, particularly in corrosion inhibition. A study on the corrosion inhibition of N80 steel by pyrazol derivatives in a simulated acidizing environment demonstrated the effectiveness of these compounds in protecting steel, highlighting their potential utility in industrial applications (Ambrish Singh et al., 2020).
Future Directions
The future directions for “4-iodo-3-phenyl-1H-pyrazole-5-carboxylic acid” could involve its use in the synthesis of novel bioactive compounds. Pyrazole derivatives are often used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . Therefore, “4-iodo-3-phenyl-1H-pyrazole-5-carboxylic acid” could potentially be used in the development of new pharmaceuticals or agrochemicals.
Mechanism of Action
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that 4-iodo-3-phenyl-1H-pyrazole-5-carboxylic acid may also interact with various biological targets.
Mode of Action
It is known that similar compounds can undergo reactions at the benzylic position , which could potentially influence their interaction with biological targets.
Biochemical Pathways
Similar compounds have been found to participate in cascade reactions , suggesting that 4-iodo-3-phenyl-1H-pyrazole-5-carboxylic acid may also be involved in complex biochemical pathways.
Result of Action
Similar compounds have been found to possess various biological activities , suggesting that 4-iodo-3-phenyl-1H-pyrazole-5-carboxylic acid may also have diverse biological effects.
properties
IUPAC Name |
4-iodo-3-phenyl-1H-pyrazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7IN2O2/c11-7-8(6-4-2-1-3-5-6)12-13-9(7)10(14)15/h1-5H,(H,12,13)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNYUIHAOMUJBLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(=C2I)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7IN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-iodo-3-phenyl-1H-pyrazole-5-carboxylic acid |
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